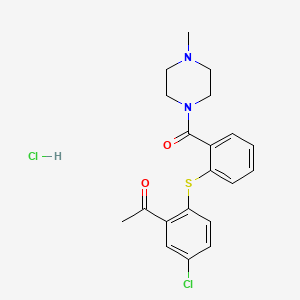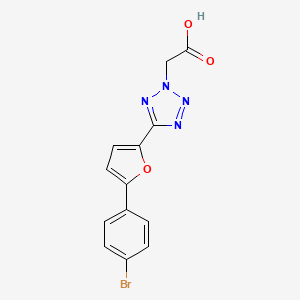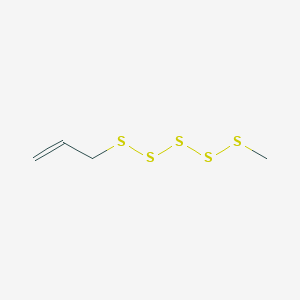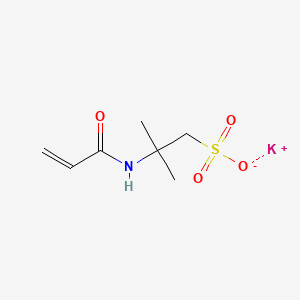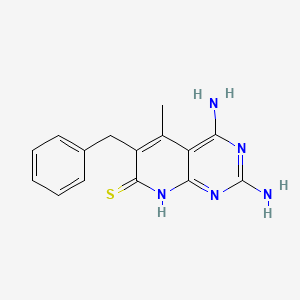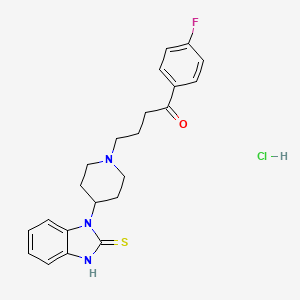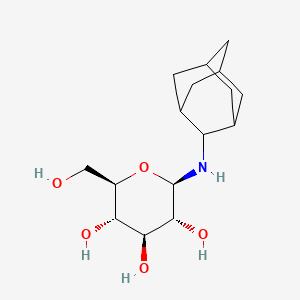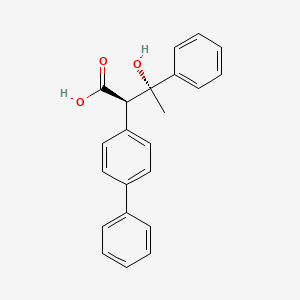
(R*,R*)-(+-)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1'-biphenyl)-4-acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydroxy-phenylethyl group attached to a biphenyl-acetic acid backbone. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Backbone: The biphenyl structure is synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Hydroxy-Phenylethyl Group: The hydroxy-phenylethyl group is introduced via a Friedel-Crafts alkylation reaction, where an acyl chloride reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their function. The biphenyl structure can interact with hydrophobic regions of proteins, affecting their activity. The acetic acid moiety can participate in acid-base reactions, altering the pH of the local environment.
相似化合物的比较
Similar Compounds
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-propionic acid**
- (R,R)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-butyric acid**
Uniqueness
(R*,R*)-(±)-alpha-(1-Hydroxy-1-phenylethyl)-(1,1’-biphenyl)-4-acetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological systems in ways that similar compounds cannot, making it a valuable molecule for research and industrial applications.
属性
CAS 编号 |
85045-65-4 |
|---|---|
分子式 |
C22H20O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
(2R,3R)-3-hydroxy-3-phenyl-2-(4-phenylphenyl)butanoic acid |
InChI |
InChI=1S/C22H20O3/c1-22(25,19-10-6-3-7-11-19)20(21(23)24)18-14-12-17(13-15-18)16-8-4-2-5-9-16/h2-15,20,25H,1H3,(H,23,24)/t20-,22-/m0/s1 |
InChI 键 |
DPYOMKYUWLNESO-UNMCSNQZSA-N |
手性 SMILES |
C[C@](C1=CC=CC=C1)([C@@H](C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
规范 SMILES |
CC(C1=CC=CC=C1)(C(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


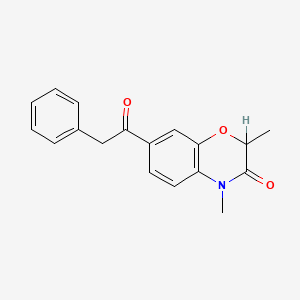
![[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12733107.png)

